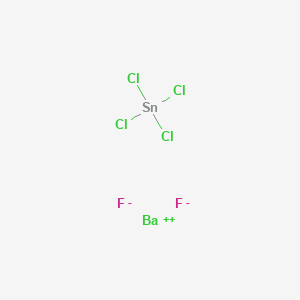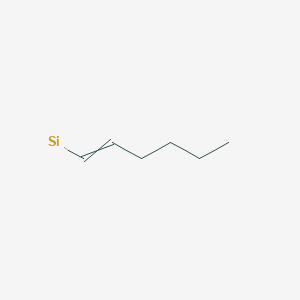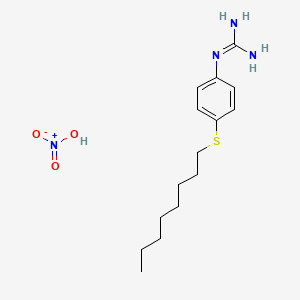
Nitric acid;2-(4-octylsulfanylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;2-(4-octylsulfanylphenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with an octylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including nitric acid;2-(4-octylsulfanylphenyl)guanidine, typically involves the reaction of amines with activated guanidine precursors. One common method is the addition of amines to carbodiimides . Another approach involves the use of thioureas in conjunction with thiophilic metal salts . The reaction conditions are generally mild, and the reactions can be carried out in various solvents, including water and ethanol .
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient route to N,N′-disubstituted guanidines . The process is efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid;2-(4-octylsulfanylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nitrating agents like nitric acid for electrophilic aromatic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the phenyl ring .
Applications De Recherche Scientifique
Nitric acid;2-(4-octylsulfanylphenyl)guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of nitric acid;2-(4-octylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable guanidinium cations, which interact with negatively charged biological molecules . These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine Nitrate: A colorless, water-soluble salt used as a precursor for nitroguanidine and in pyrotechnics.
S-Methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidines.
Di(imidazole-1-yl)methanimine: A guanylating reagent used for the stepwise synthesis of N,N′-disubstituted guanidines.
Uniqueness
Nitric acid;2-(4-octylsulfanylphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylsulfanyl group enhances its lipophilicity, making it suitable for applications that require membrane permeability .
Propriétés
Numéro CAS |
214466-97-4 |
|---|---|
Formule moléculaire |
C15H26N4O3S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
nitric acid;2-(4-octylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C15H25N3S.HNO3/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)18-15(16)17;2-1(3)4/h8-11H,2-7,12H2,1H3,(H4,16,17,18);(H,2,3,4) |
Clé InChI |
SIZUMUITJAFGLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)

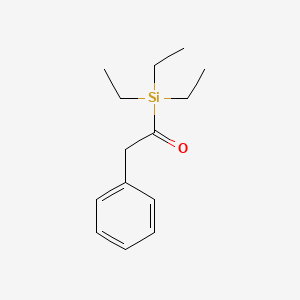
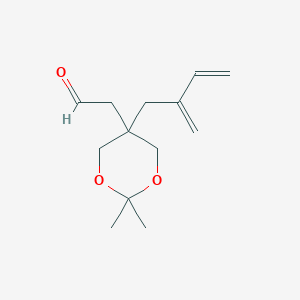
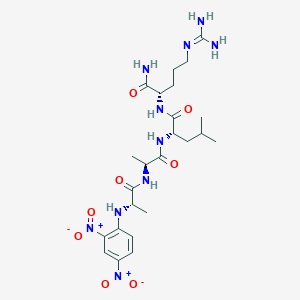
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
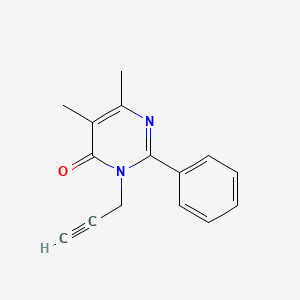
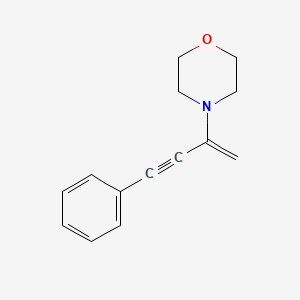
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
